molecular formula C11H10IN3O B5306667 N-(2-iodophenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(2-iodophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5306667
M. Wt: 327.12 g/mol
InChI Key: YIIWFSJJZGUKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-iodophenyl)-1-methyl-1H-pyrazole-5-carboxamide (abbreviated as IPMC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IPMC is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its binding to the sigma-2 receptor, which leads to the induction of apoptosis (programmed cell death) in cancer cells. This compound has been reported to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. The exact mechanism by which this compound induces apoptosis is still under investigation, but it is believed to involve the activation of certain signaling pathways and the modulation of gene expression.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. This compound has also been reported to have anti-inflammatory effects and to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to have low toxicity in normal cells, making it a potential therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-iodophenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its high purity and selectivity for the sigma-2 receptor, which makes it a useful tool for studying the mechanism of action of certain enzymes and for imaging and targeting of cancer cells. However, one of the limitations of using this compound is its relatively low water solubility, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on N-(2-iodophenyl)-1-methyl-1H-pyrazole-5-carboxamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in vivo. Further studies are also needed to elucidate the exact mechanism of action of this compound and to identify its potential therapeutic applications in cancer treatment. In addition, the development of this compound-based imaging agents for cancer diagnosis and the exploration of its potential applications in other fields, such as neurology and psychiatry, are also promising areas for future research.

Synthesis Methods

N-(2-iodophenyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using different methods, including the reaction of 2-iodobenzoic acid with 1-methylpyrazole-5-carboxamide in the presence of a base such as triethylamine. Another method involves the reaction of 2-iodobenzylamine with 1-methylpyrazole-5-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Both methods have been reported to yield high purity this compound.

Scientific Research Applications

N-(2-iodophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been used in various scientific research applications, including as a ligand for imaging and targeting of cancer cells, as a potential therapeutic agent for cancer treatment, and as a tool for studying the mechanism of action of certain enzymes. This compound has been reported to selectively bind to the sigma-2 receptor, which is overexpressed in various cancer cells, making it a potential target for cancer diagnosis and treatment.

properties

IUPAC Name

N-(2-iodophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10IN3O/c1-15-10(6-7-13-15)11(16)14-9-5-3-2-4-8(9)12/h2-7H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIWFSJJZGUKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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